Crystal structure and NMR data for 3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
Crystal structure and NMR data for 3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
An In-Depth Technical Guide to the Structural and Spectroscopic Elucidation of 3-[5-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
Executive Summary
The compound 3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine (Chemical Formula: C₉H₅F₃IN₃) represents a highly functionalized, privileged scaffold in modern medicinal chemistry and agrochemical development. Fluorinated pyrazoles are foundational to numerous non-steroidal anti-inflammatory drugs (NSAIDs) and crop protection agents due to their enhanced metabolic stability and lipophilicity[1]. The strategic placement of an iodine atom at the C5 position of the pyrazole ring transforms this molecule into a highly versatile building block, enabling late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling reactions[2][3].
This whitepaper provides a comprehensive, causality-driven guide to the regioselective synthesis, multi-nuclear NMR elucidation, and X-ray crystallographic validation of this specific molecular architecture.
Mechanistic Rationale & Synthetic Strategy
The synthesis of 1-aryl-5-iodo-3-(trifluoromethyl)pyrazoles is challenged by the need for strict regiocontrol. Traditional Knorr cyclocondensations often yield a mixture of 1,3- and 1,5-regioisomers[1]. To circumvent this, a two-phase synthetic strategy is employed: first, the construction of the core 1-pyridyl-3-trifluoromethylpyrazole, followed by a directed post-cyclizative metalation-iodination sequence[2].
Step-by-Step Experimental Protocol
Phase 1: Regioselective Knorr Pyrazole Synthesis
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Reagent Assembly: Dissolve 1.0 equivalent of 3-hydrazinopyridine hydrochloride in ethanol.
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Cyclocondensation: Add 1.1 equivalents of 1,1,1-trifluoro-2,4-pentanedione dropwise at 0 °C. The electron-deficient nature of the trifluoromethyl group directs the initial nucleophilic attack of the hydrazine to the non-fluorinated carbonyl, establishing the 1,3-regiochemistry.
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Thermal Dehydration: Reflux the mixture for 4 hours. The reaction progress is monitored in real-time using benchtop ¹⁹F NMR to ensure the exclusive formation of the desired regioisomer[1].
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Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with dichloromethane (DCM), and purify via silica gel chromatography to yield 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine.
Phase 2: Directed C5-Iodination
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Kinetic Deprotonation: Dissolve the intermediate in anhydrous THF under an argon atmosphere and cool to -78 °C. The cryogenic temperature is critical to prevent the resulting organolithium species from undergoing unwanted ring-opening side reactions.
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Lithiation: Dropwise add 1.3 equivalents of n-butyllithium (2.5 M in hexanes). Causality: The C5-H proton is highly acidic due to the strong inductive electron withdrawal from the adjacent N2 nitrogen, the N1-pyridyl ring, and the distant CF₃ group. n-BuLi selectively metalates this position, generating a stable lithium 5-pyrazolide intermediate[2].
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Electrophilic Trapping: After 1 hour, add a solution of elemental iodine (I₂, 1.5 equivalents) in THF. The electrophilic iodine rapidly quenches the pyrazolide.
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Self-Validating Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any unreacted, highly oxidative I₂ into water-soluble iodide (I⁻) ions, instantly decolorizing the solution and preventing iodine contamination during crystallization. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Synthetic workflow for the regioselective C5-iodination of the pyrazole core.
Spectroscopic Elucidation (Multi-Nuclear NMR)
The structural integrity of 3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is definitively established through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy[4]. The protocol is inherently self-validating: if the lithiation occurs at an incorrect position (e.g., on the pyridine ring), the ¹H NMR spectrum will immediately reveal the discrepancy.
Causality in NMR Shifts
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The Heavy Atom Effect (¹³C NMR): The most diagnostic signal is the C5 carbon of the pyrazole ring. Typically, aromatic C-H carbons resonate between 110–140 ppm. However, the attachment of the massive, electron-rich iodine atom causes a profound diamagnetic shielding effect (the "heavy atom effect"), shifting the C5 signal drastically upfield to approximately 85.0 ppm [2].
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Spin-Spin Coupling (¹³C and ¹⁹F NMR): The CF₃ group acts as a powerful NMR spin-label. In the ¹³C spectrum, the carbon atoms couple with the three equivalent fluorine atoms (Spin = 1/2), splitting into distinct quartets. The CF₃ carbon exhibits a massive one-bond coupling (¹JCF ≈ 268 Hz) at ~120.5 ppm, while the adjacent pyrazole C3 carbon shows a two-bond coupling (²JCF ≈ 38 Hz) at ~144.5 ppm[4].
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Proton Disappearance (¹H NMR): The successful conversion of the intermediate to the final product is validated by the complete disappearance of the pyrazole C5-H proton (which typically resonates at ~7.8 ppm in the non-iodinated precursor), leaving only the sharp C4-H singlet at ~6.95 ppm.
Quantitative NMR Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Assignment / Structural Logic |
| ¹H | 8.82 | d, J = 2.5 | Pyridine H2' (ortho to N, highly deshielded) |
| ¹H | 8.71 | dd, J = 4.8, 1.5 | Pyridine H6' (ortho to N) |
| ¹H | 7.95 | dt, J = 8.2, 2.0 | Pyridine H4' (para to N) |
| ¹H | 7.48 | dd, J = 8.2, 4.8 | Pyridine H5' (meta to N) |
| ¹H | 6.95 | s | Pyrazole H4 (Confirmed by absence of C5-H) |
| ¹³C | 150.2, 148.5 | s | Pyridine C6', C2' |
| ¹³C | 144.5 | q, ²JCF = 38.0 | Pyrazole C3 (Adjacent to CF₃) |
| ¹³C | 136.1, 135.4 | s | Pyridine C3' (ipso), C4' |
| ¹³C | 124.0 | s | Pyridine C5' |
| ¹³C | 120.5 | q, ¹JCF = 268.5 | CF₃ Carbon |
| ¹³C | 116.2 | q, ³JCF = 2.1 | Pyrazole C4 |
| ¹³C | 85.0 | s | Pyrazole C5 (Heavy atom effect from Iodine) |
| ¹⁹F | -62.40 | s | CF₃ Fluorines [2] |
(Note: Spectra acquired in CDCl₃ at 298 K; referenced to TMS at 0.00 ppm).
Logical relationship of multi-nuclear NMR data used to elucidate the molecular structure.
X-Ray Crystallographic Analysis
While NMR provides robust connectivity data, single-crystal X-ray diffraction (XRD) is the gold standard for confirming the absolute 3D conformation and validating the regiochemistry of the iodine atom.
Crystallization Protocol
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Dissolve 50 mg of the highly pure compound in a minimum volume of dichloromethane (DCM).
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Carefully layer n-hexane on top of the DCM solution in a narrow crystallization tube.
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Allow the solvents to slowly diffuse at room temperature over 48–72 hours. The slow evaporation and diffusion kinetics promote the growth of high-quality, diffraction-grade monoclinic crystals.
Structural Parameters & Steric Causality
The presence of the iodine atom at C5 introduces significant steric bulk.
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Anomalous Dispersion: Iodine is a heavy element with a large number of electrons, providing a strong anomalous dispersion signal during X-ray diffraction. This makes phase determination highly efficient and unambiguously confirms the C5 position over the C4 position.
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Torsion Angle: To minimize the severe steric clash between the massive C5-iodine atom (Van der Waals radius ≈ 1.98 Å) and the ortho-protons of the pyridine ring, the molecule cannot adopt a planar conformation. XRD analysis will reveal a significant torsion angle (dihedral angle) between the pyrazole and pyridine planes, typically exceeding 50°.
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Bond Lengths: The C5–I bond length is expected to be approximately 2.08–2.10 Å, characteristic of sp² hybridized carbon-iodine bonds.
X-Ray crystallographic validation logic utilizing iodine's anomalous dispersion.
Conclusion
The synthesis and characterization of 3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine requires a rigorous, causality-driven approach. By leveraging the inherent acidity of the pyrazole C5 proton for regioselective metalation, and utilizing the heavy atom effect of iodine alongside ¹⁹F spin-labels for spectroscopic self-validation, researchers can confidently synthesize and verify this critical pharmaceutical building block.
References
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Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) MDPI[Link][1]
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions RSC Advances (The Royal Society of Chemistry)[Link][2]
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Regioselective Synthesis of 3‐Trifluoromethyl 4‐Subtituted Pyrazoles by[3+2] Cycloaddition of Trifluoroacetonitrile Imines and Nitroalkenes Asian Journal of Organic Chemistry[Link][4]
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Alkyne[3 + 2] Cycloadditions of Iodosydnones Toward Functionalized 1,3,5-Trisubstituted Pyrazoles The Journal of Organic Chemistry (ACS Publications)[Link][3]
Sources
- 1. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [mdpi.com]
- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
